2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326184
InChI: InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-7-10(18)4-5-12(11)20-13/h1-7H,18H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N
Molecular Formula: C14H9F3N2O
Molecular Weight: 278.23 g/mol

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine

CAS No.:

Cat. No.: VC13326184

Molecular Formula: C14H9F3N2O

Molecular Weight: 278.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine -

Specification

Molecular Formula C14H9F3N2O
Molecular Weight 278.23 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-7-10(18)4-5-12(11)20-13/h1-7H,18H2
Standard InChI Key QAQYBDPSCHPVDQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine (IUPAC name: 2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine) is a heterocyclic aromatic compound with a molecular weight of 278.23 g/mol. Its structure comprises a benzoxazole scaffold fused with a trifluoromethylphenyl substituent, enhancing lipophilicity and metabolic stability. The trifluoromethyl group (-CF₃) at the meta position of the phenyl ring contributes to electron-withdrawing effects, influencing both reactivity and binding affinity.

Key Molecular Properties:

PropertyValue
Molecular FormulaC₁₄H₉F₃N₂O
Exact Mass278.23 g/mol
Canonical SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N
Topological Polar Surface Area78.07 Ų
LogP (Partition Coefficient)3.82

The compound’s high LogP value (3.82) suggests favorable membrane permeability, a critical attribute for central nervous system (CNS)-targeted therapeutics.

Synthesis and Chemical Preparation

Synthetic Pathways

The synthesis of 2-(3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-amine follows a multi-step protocol, as exemplified by methodologies applied to analogous benzo[d]oxazole derivatives . A representative route involves:

  • Formation of Benzoxazole-2-thiol Intermediate:
    Benzo[d]oxazole-2-thiol undergoes a Williamson ether synthesis with bromoacetic acid at 60°C for 4 hours, yielding intermediate 2 .

  • Preparation of Aniline Derivatives:
    Commercially available 3-(trifluoromethyl)aniline is treated with phosphorus oxychloride (POCl₃) and thiosemicarbazide to generate substituted thiourea intermediates (4a–4v) .

  • Coupling Reaction:
    The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, followed by coupling with the requisite amine in the presence of 4-dimethylaminopyridine (DMAP) .

This approach achieves moderate yields (50–70%) and high purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Physicochemical and Pharmacokinetic Properties

Stability and Solubility

While explicit data for 2-(3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-amine remain limited, analogous compounds exhibit:

  • Boiling Point: ~450°C (extrapolated from benzoxazole derivatives) .

  • Vapor Pressure: 2.74 × 10⁻⁸ mmHg at 25°C, indicating low volatility.

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to high lipophilicity.

Metabolic Considerations

The trifluoromethyl group enhances metabolic resistance to oxidative degradation, prolonging half-life in vivo. Computational models predict moderate hepatic clearance via cytochrome P450 enzymes (CYP3A4/2D6).

Pharmacological Activity and Mechanisms

Neuroprotective Effects

In Aβ₂₅₋₃₅-induced PC12 cells (a model of AD), structurally related benzo[d]oxazole derivatives demonstrate:

  • Reduction in Neurotoxicity: Compound 5c (a close analog) increased cell viability by 40–60% at 5 μg/mL .

  • Inhibition of Tau Hyperphosphorylation: Phosphorylation at Thr181, Thr205, and Ser396 residues was suppressed by 50–70% via Akt/GSK-3β pathway modulation .

  • Downregulation of Pro-Apoptotic Factors: Bax/Bcl-2 ratio decreased by 30%, alongside reduced expression of RAGE and BACE1 .

Signaling Pathway Modulation

  • Akt Phosphorylation: Compound 5c enhanced p-Akt/Akt ratios by 2.5-fold, promoting neuronal survival .

  • GSK-3β Inhibition: Phosphorylation of GSK-3β at Ser9 increased by 80%, attenuating tau pathology .

  • NF-κB Suppression: Nuclear translocation of NF-κB decreased by 45%, mitigating neuroinflammation .

Regulatory and Industrial Considerations

Regulatory Pathways

  • HS Code: 2934999090 (heterocyclic compounds with nitrogen hetero-atoms) .

  • Tariff Classification: MFN tariff 6.5%; General tariff 20.0% .

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